molecular formula C19H20N4O4S B2526415 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea CAS No. 326015-55-8

1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea

Cat. No.: B2526415
CAS No.: 326015-55-8
M. Wt: 400.45
InChI Key: HMSLLBOGVWHAAM-UHFFFAOYSA-N
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Description

1-(1,5-dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea is a ring assembly and a member of pyrazoles.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has shown that compounds structurally related to 1-(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)-3-(4-methylphenyl)sulfonylurea are involved in various chemical transformations. For example, sulfonyl-substituted spirocyclic 3H-pyrazoles have been studied for their thermal, acid-catalyzed, and photolytic transformations, revealing complex chemical behavior and the formation of various structural motifs, such as sulfonylcyclopropenes and 2H-cyclopenta[j,k]fluorenes under specific conditions (Vasin et al., 2014). Additionally, the synthesis of novel pyrazolone derivatives has been demonstrated, highlighting the versatility of these compounds in chemical synthesis and the potential for developing new materials with diverse applications (Eweas et al., 2015).

Anticancer and Antimicrobial Activities

Significant research has been directed towards evaluating the biological activities of compounds related to this compound. Studies have shown that some pyrazolone derivatives exhibit promising anti-breast cancer activity, indicating potential applications in cancer treatment (Ghorab et al., 2014). Furthermore, the antimicrobial evaluation of novel pyrazolopyrimidines incorporating sulfonyl groups revealed that these compounds possess activities exceeding those of reference drugs, suggesting their utility in developing new antimicrobial agents (Alsaedi et al., 2019).

Properties

IUPAC Name

1-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-(4-methylphenyl)sulfonylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-13-9-11-16(12-10-13)28(26,27)21-19(25)20-17-14(2)22(3)23(18(17)24)15-7-5-4-6-8-15/h4-12H,1-3H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSLLBOGVWHAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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